molecular formula C12H12O2 B14452388 2-(4-Methoxyphenyl)cyclopent-2-en-1-one CAS No. 77037-07-1

2-(4-Methoxyphenyl)cyclopent-2-en-1-one

Katalognummer: B14452388
CAS-Nummer: 77037-07-1
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: FJEWEXQCGJYFCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound features a cyclopentene ring substituted with a 4-methoxyphenyl group and a ketone functional group. Cyclopentenones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .

Another method involves the use of thionyl chloride (SOCl2) and ethanol (EtOH) to facilitate the condensation of aromatic aldehydes with aliphatic ketones, yielding derivatives of cyclopent-2-en-1-one .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives, and addition reactions can form complex adducts.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)cyclopent-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an α,β-unsaturated ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)cyclopent-2-en-1-one is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

77037-07-1

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

2-(4-methoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H12O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h3,5-8H,2,4H2,1H3

InChI-Schlüssel

FJEWEXQCGJYFCS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.